molecular formula C37H26N6Na6O21S6 B12790420 2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt CAS No. 75268-69-8

2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt

Cat. No.: B12790420
CAS No.: 75268-69-8
M. Wt: 1221.0 g/mol
InChI Key: GXPHIYDSBYLRLK-UHFFFAOYSA-H
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Description

HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration. It is primarily used in the textile industry for dyeing fabrics and in the production of inks and pigments.

Preparation Methods

The synthesis of HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE involves several steps, starting with the preparation of the intermediate compounds. The process typically includes:

    Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salts are then coupled with naphthalene derivatives to form the azo compound.

    Sulfonation: The final step involves the sulfonation of the azo compound to introduce sulfonate groups, enhancing the solubility of the dye in water.

Industrial production methods often involve large-scale batch processes, ensuring consistent quality and yield of the final product.

Chemical Reactions Analysis

HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

    Reduction: Reduction of the azo group can produce aromatic amines, which are often used in further chemical synthesis.

    Substitution: The compound can undergo electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite.

Scientific Research Applications

HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a pH indicator and in the study of reaction mechanisms involving azo compounds.

    Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: Beyond textiles, it is used in the production of colored plastics, paper, and leather.

Mechanism of Action

The mechanism of action of HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with proteins and nucleic acids, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Similar compounds to HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE include other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Direct Blue 1: Employed in the textile industry for dyeing fabrics.

What sets HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE apart is its unique combination of functional groups, which confer specific solubility and color properties, making it particularly valuable in industrial applications.

Properties

CAS No.

75268-69-8

Molecular Formula

C37H26N6Na6O21S6

Molecular Weight

1221.0 g/mol

IUPAC Name

hexasodium;8-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3,6,7-trisulfonatonaphthalen-1-yl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-2,3,6-trisulfonate

InChI

InChI=1S/C37H32N6O21S6.6Na/c1-17-5-29(31(63-3)15-25(17)40-42-27-11-21(65(45,46)47)7-19-9-33(67(51,52)53)35(13-23(19)27)69(57,58)59)38-37(44)39-30-6-18(2)26(16-32(30)64-4)41-43-28-12-22(66(48,49)50)8-20-10-34(68(54,55)56)36(14-24(20)28)70(60,61)62;;;;;;/h5-16H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6

InChI Key

GXPHIYDSBYLRLK-UHFFFAOYSA-H

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C=C(C(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=C(C(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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